REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.[CH3:11][CH2:12]O>S(=O)(=O)(O)O>[CH2:11]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([NH2:1])=[N:3][CH:4]=1)[CH3:12]
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Name
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|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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NC1=NC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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70 mL
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Type
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reactant
|
Smiles
|
CCO
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Name
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|
Quantity
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14 mL
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Type
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solvent
|
Smiles
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S(O)(O)(=O)=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to reflux for 16 h
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Duration
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16 h
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Type
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CONCENTRATION
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Details
|
The solution was concentrated under reduced pressure
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Type
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EXTRACTION
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Details
|
extracted with CH2Cl2 (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases were dried (MgSO4)
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CN=C(C=C1)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.18 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |